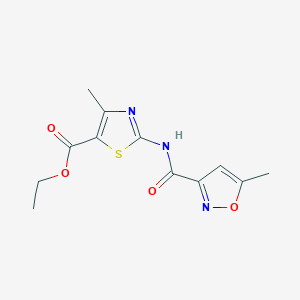

![molecular formula C23H22N4O4 B2392127 N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260913-72-1](/img/structure/B2392127.png)

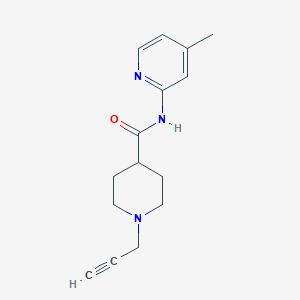

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

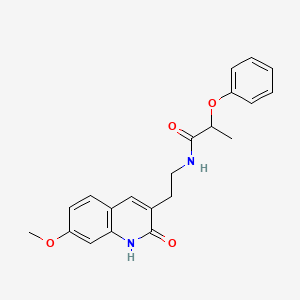

The compound “N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can provide important information about a compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for this compound are not available in the current literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions : A study by Chikaoka et al. (2003) explored the synthesis of tetrahydroindol-2-one derivatives through the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, including compounds related to N-(3,4-dimethoxyphenyl) derivatives. This method was applied to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Shiho Chikaoka et al., 2003).

Anticancer Properties : Moghadam and Amini (2018) synthesized a novel compound derived from indibulin and combretastatin scaffolds, showing cytotoxic activity against breast cancer cell lines with good selectivity over normal cells. This highlights the potential of related compounds in cancer research (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) studied pyrazole-acetamide derivatives, including similar structures, to synthesize Co(II) and Cu(II) coordination complexes. The complexes displayed significant antioxidant activity, indicating their potential in biochemical applications (K. Chkirate et al., 2019).

Pharmacological Evaluation : Research by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the pharmacological applications of compounds structurally related to your compound of interest (M. Faheem, 2018).

α-Glucosidase Inhibitory Potential : A study by Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating promising inhibitory potential against α-glucosidase. This research is relevant in the context of diabetes treatment and management (M. Iftikhar et al., 2019).

Antimicrobial Activity : Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety. Some compounds exhibited antimicrobial properties, highlighting the potential for developing new antimicrobial agents (S. Bondock et al., 2008).

Potential Antipsychotic Agents : Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (L D Wise et al., 1987).

Green Chemistry Applications : A study by Weisshaar and Böger (1989) investigated chloroacetamides, including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, as herbicides for controlling annual grasses and broad-leaved weeds in various crops (H. Weisshaar & P. Böger, 1989).

Polymer Science : Mansoori et al. (2012) developed thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, indicating the use of related compounds in the creation of new materials with specific properties (Y. Mansoori et al., 2012).

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)18-5-4-12-27(18)14-21(28)24-17-10-11-19(29-2)20(13-17)30-3/h4-13H,14H2,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVXBZQCEZOAJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)

![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)